N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride Lidocaine is an anesthetic that blocks voltage-gated Na+ channels (IC50 = 128 µM) with selectivity over L-type Ca2+ channels and GABAA receptors. Lidocaine can also have pronociceptive effects by activating the transient receptor potential (TRP) channel TRPA1.2 N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide is a lidocaine impurity.
Lidocaine impurity E
Brand Name: Vulcanchem
CAS No.: 50295-20-0
VCID: VC21341226
InChI: InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H
SMILES: CC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride

CAS No.: 50295-20-0

Cat. No.: VC21341226

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride - 50295-20-0

CAS No. 50295-20-0
Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
IUPAC Name [2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-methylazanium;chloride
Standard InChI InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H
Standard InChI Key APBBVJVUJAPCDX-UHFFFAOYSA-N
SMILES CC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Canonical SMILES CC[NH+](C)CC(=O)NC1=C(C=CC=C1C)C.[Cl-]
Appearance White Solid
Melting Point 166-168˚C

Structural and Chemical Properties

Molecular Composition

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride possesses the molecular formula C13H20N2O·HCl with a molecular weight of 256.77 g/mol . The compound features a 2,6-dimethylphenyl group attached to an acetamide moiety, with an ethylmethylamino substituent on the acetamide group.

Physical and Chemical Characteristics

The compound is typically available in a "neat" form for analytical purposes . Its chemical structure can be represented by the canonical SMILES notation: CC1=C(NC(CN(C)CC)=O)C(C)=CC=C1.Cl . This notation provides a standardized way to represent the molecular structure in a linear format that can be interpreted by chemical software applications.

Solubility Profile

The solubility profile of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride has been well-characterized across various solvents, as presented in Table 1.

Table 1: Solubility Profile of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride

SolventSolubility
DMF30 mg/mL
DMSO30 mg/mL
Ethanol25 mg/mL
PBS (pH 7.2)10 mg/mL

This solubility data indicates good dissolution properties in common laboratory solvents, facilitating its use in analytical procedures and research applications .

Analytical Identification Methods

Chromatographic Analysis

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride has been successfully analyzed using Ultra Performance Liquid Chromatography (UPLC) methods. Research has shown that gradient elution on an Agilent Eclipse plus C18 column (100x4.6 mm, 1.8μm) using potassium dihydrogen phosphate buffer (pH 4.50) and acetonitrile achieves effective separation of this compound from lidocaine and other related impurities .

Detection Parameters

The compound can be effectively monitored at a wavelength of 230 nm using photodiode array (PDA) detection, with optimal chromatographic conditions including a flow rate of 1.0 mL/min and a column temperature maintained at 40°C . These parameters ensure reliable detection and quantification of the impurity in pharmaceutical formulations.

Relationship to Lidocaine

Structural Comparison

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is structurally related to lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride). The key difference lies in the amino functionality, where lidocaine contains a diethylamino group, while this impurity contains an ethylmethylamino group . This structural variation affects its pharmacological properties and is critical for identification purposes in pharmaceutical analysis.

The compound serves as a reference standard in pharmaceutical quality control processes, particularly for the analysis of lidocaine formulations . Its identification and quantification are essential components of stability-indicating methods developed for lidocaine products.

Stability Studies

Research has incorporated this compound in stability-indicating UPLC methods for lidocaine, which investigate drug stability under various stress conditions including hydrolytic, oxidative, photolytic, and thermal stress as recommended by International Council for Harmonisation (ICH) guidelines . Such studies are crucial for establishing the shelf-life and storage conditions of pharmaceutical products containing lidocaine.

Research Applications

Pharmaceutical Analysis

The primary application of N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride is in pharmaceutical analysis, particularly in the development and validation of stability-indicating methods for lidocaine formulations . These methods are essential for ensuring the quality and safety of pharmaceutical products containing lidocaine.

Method Development

Researchers have successfully incorporated this compound in gradient UPLC methods that achieve resolution greater than 2.0 for all pairs of components when analyzing lidocaine and its impurities . Such methods demonstrate high precision, with relative standard deviation (RSD) values less than 1.0% for both repeatability and intermediate precision.

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